molecular formula C18H19NO4 B5700805 methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate

methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate

Cat. No. B5700805
M. Wt: 313.3 g/mol
InChI Key: CLJJBGQWGUQURJ-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is also known as MPA or methylphenidate analog and is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

MPA has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been found to have similar pharmacological properties to methylphenidate, including dopamine and norepinephrine reuptake inhibition. MPA has been shown to improve cognitive function, attention, and memory in animal models and human studies.

Mechanism of Action

MPA works by blocking the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in improved cognitive function, attention, and memory. MPA also has a weak affinity for serotonin transporters, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
MPA has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex, striatum, and hippocampus. It also increases the release of acetylcholine, which is involved in learning and memory. MPA has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of using MPA in lab experiments is its structural similarity to methylphenidate, which allows for direct comparison of their pharmacological properties. MPA is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is that MPA has not been extensively studied in humans, and its long-term effects are unknown.

Future Directions

There are several future directions for research on MPA. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's. MPA has been found to have neuroprotective effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a cognitive enhancer in healthy individuals. MPA has been shown to improve cognitive function and attention in animal models and human studies, and further research is needed to determine its safety and efficacy in healthy individuals.

Synthesis Methods

The synthesis of MPA involves the reaction of 4-aminobenzoic acid with 3-(4-methoxyphenyl)propanoic acid, followed by esterification with methanol and acid catalysis. The final product is obtained through crystallization and purification. The synthesis method has been optimized to achieve high yields and purity of the compound.

properties

IUPAC Name

methyl 4-[3-(4-methoxyphenyl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(7-9-15)18(21)23-2/h3-4,6-11H,5,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJJBGQWGUQURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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